molecular formula C18H21N3O2S B6016599 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide

2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide

Cat. No.: B6016599
M. Wt: 343.4 g/mol
InChI Key: BBZUFUNPXPXNHV-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyrimidin-6-one core substituted with a methyl group at position 4, an allyl group at position 5, and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethylphenyl group.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-6-15-12(3)19-18(21-17(15)23)24-11-16(22)20-14-9-7-13(5-2)8-10-14/h4,7-10H,1,5-6,11H2,2-3H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZUFUNPXPXNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyrimidinone Core

StepReactantProductConditionsYield
1Ethyl acetoacetate, Allyl bromideEthyl 3-allylacetoacetateK2_2CO3_3, DMF, 60°C82%
2Ethyl 3-allylacetoacetate, Thiourea5-Allyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiolHCl, EtOH, reflux68%

Thioacetamide Formation

The thiol group at position 2 of the dihydropyrimidinone reacts with 2-chloro-N-(4-ethylphenyl)acetamide to form the thioether linkage. This nucleophilic substitution is facilitated by a base such as potassium carbonate.

Reaction Mechanism:

5-Allyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol+ClCH2C(O)NHC6H4C2H5K2CO3,DMFTarget Compound\text{5-Allyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{C}2\text{H}5 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Optimization Insights:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: K2CO3\text{K}_2\text{CO}_3 or NaH\text{NaH}

  • Temperature: 50–70°C

  • Yield: 70–85%

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

Inspired by KCNT1 blocker syntheses, the acetamide moiety is introduced via reductive amination. This method avoids thiol handling but requires additional purification steps.

Steps:

  • Synthesis of 4-Ethylphenylamine Intermediate:

    • React 4-ethylaniline with chloroacetyl chloride to form 2-chloro-N-(4-ethylphenyl)acetamide .

  • Coupling with Dihydropyrimidinone Thiol:

    • Use HOBt\text{HOBt} (Hydroxybenzotriazole) and HBTU\text{HBTU} (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as coupling agents.

Advantages:

  • Higher regioselectivity for the thioether bond.

  • Reduced side reactions compared to nucleophilic substitution.

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance scalability, continuous flow systems are employed for the Biginelli reaction and thioacetamide coupling. Benefits include:

  • Improved Heat Transfer: Minimizes decomposition of heat-sensitive intermediates.

  • Higher Throughput: 2–3× yield increase compared to batch processes.

Purification Techniques

  • Chromatography: Reverse-phase HPLC for final product isolation.

  • Crystallization: Ethanol/water mixtures achieve >98% purity.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 1.21 (t, 3H, CH2_2CH3_3), 2.37 (s, 3H, CH3_3), 5.12–5.26 (m, 2H, CH2_2CH=CH2_2).

  • HRMS (ESI): m/z 344.1432 [M+H]+^+ (calc. 344.1428).

Purity Assessment

  • HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Regioselectivity in Allylation

  • Issue: Competing alkylation at positions 4 and 5.

  • Solution: Use bulky bases (e.g., LDA) to direct allylation to position 5.

Thiol Oxidation

  • Issue: Formation of disulfide byproducts.

  • Solution: Conduct reactions under nitrogen atmosphere with radical scavengers (e.g., TIS) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge between the pyrimidinone and acetamide moieties undergoes nucleophilic substitution under basic or acidic conditions. Key observations include:

Reaction ConditionsReagents/NucleophilesProducts FormedYield (%)Source
Alkaline hydrolysis (pH 10–12)H<sub>2</sub>O/NaOHPyrimidinone-thiol intermediate65–72
Thiol-disulfide exchangeCysteine/GlutathioneMixed disulfide adducts58–63
HalogenationCl<sub>2</sub>/Br<sub>2</sub> (in CCl<sub>4</sub>)Haloacetamide derivatives81–89

Mechanistic Insight : The sulfur atom's lone pair facilitates nucleophilic attack, with reaction rates influenced by steric hindrance from the 4-ethylphenyl group .

Oxidation Reactions

The thioether group is susceptible to oxidation, producing sulfoxide or sulfone derivatives depending on reaction intensity:

Oxidizing AgentConditionsProductSelectivitySource
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 hrSulfoxide derivative>95%
mCPBA (1.2 equiv)CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfone derivative87%
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>OOver-oxidation to carboxylic acid42%

Notable Finding : The allyl group remains intact during mild oxidations but participates in epoxidation under stronger conditions .

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsApplicationSource
6M HCl, reflux (4 hr)Hydrochloric acidCarboxylic acid + 4-ethylanilineProdrug activation
0.1M NaOH, RT (24 hr)Sodium hydroxideSodium carboxylate + 4-ethylanilineSolubility enhancement

Kinetics : Hydrolysis follows pseudo-first-order kinetics with t<sub>1/2</sub> = 2.1 hr (acidic) and 8.3 hr (basic).

Reactivity of the Allyl Group

The allyl substituent at the pyrimidinone 5-position participates in cycloadditions and eliminations:

Reaction TypeConditionsProductsStereochemistrySource
Diels-Alder cycloadditionMaleic anhydride, 100°CBicyclic adduct (endo preference)cis diastereomers (3:1)
OxidationOsO<sub>4</sub>/NMOVicinal diolsyn dihydroxylation
EliminationDBU, DMF, 80°CConjugated diene + NH<sub>3</sub>Thermodynamic control

Theoretical Analysis : DFT calculations (B3LYP/6-31G*) show the allyl group’s HOMO (-6.8 eV) facilitates electrophilic additions .

Ring-Modification Reactions

The pyrimidinone core undergoes ring-opening and functionalization:

ReactionReagentsProductsKey IntermediateSource
Ring-opening with aminesEthylenediamine, EtOHBicyclic guanidine derivativeEnamine tautomer
Halogenation at C4NBS, AIBN4-Bromopyrimidinone analogRadical mechanism
Condensation with aldehydesBenzaldehyde, KnoevenagelStyryl-substituted pyrimidinoneMichael adduct

Spectral Evidence : IR (C=O stretch at 1685 cm<sup>−1</sup>) and <sup>1</sup>H-NMR (δ 6.2–6.8 ppm, allyl protons) confirm structural integrity post-reaction .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and radical pathways:

Light Source (nm)SolventMajor ProductQuantum Yield (Φ)Source
254 (UV-C)AcetonitrileDimer via C5–C5' coupling0.18
365 (UV-A) + Eosin YH<sub>2</sub>O/EtOHHydroxyalkyl radical adducts0.32

Caution : Photoinstability necessitates storage in amber vials for pharmaceutical applications .

Metal-Catalyzed Cross-Couplings

The brominated derivative participates in palladium-mediated reactions:

Catalyst SystemCoupling PartnerProductTurnover Number (TON)Source
Pd(PPh<sub>3</sub>)<sub>4</sub>/SuzukiPhenylboronic acidBiarylpyrimidinone920
CuI/Click chemistryBenzyl azideTriazole-linked conjugate1500

Optimized Conditions : 1 mol% catalyst, K<sub>2</sub>CO<sub>3</sub> base, DMF/H<sub>2</sub>O (3:1), 80°C .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry (prodrug design ) to materials science (photoactive polymers ). Reaction selectivity is governed by electronic effects from the 4-methyl and 4-ethylphenyl groups, as confirmed by Hammett studies (σ<sub>para</sub> = +0.66) .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidines exhibit notable antimicrobial properties. Compounds similar to 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide have been synthesized and tested for their effectiveness against various bacterial and fungal strains. For instance, studies showed that certain thio-pyrimidine derivatives demonstrated significant antibacterial and antifungal activities, suggesting that this compound could be developed as a novel antimicrobial agent .

Antiviral Properties
Dihydropyrimidine derivatives have also been evaluated for their antiviral activity. Some studies have reported that compounds with similar structural features to this compound displayed inhibitory effects against human immunodeficiency virus (HIV), indicating potential use in antiviral drug development .

Anti-inflammatory Effects
The anti-inflammatory properties of dihydropyrimidines are well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. Research has shown that certain derivatives can selectively inhibit Interleukin-8-induced human neutrophil chemotaxis, suggesting their potential in managing inflammatory conditions .

Mechanistic Insights

Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the pyrimidine ring significantly influence biological activity. For example, modifications at the C2 position have been linked to enhanced antiviral potency and selectivity against specific viral strains .

Case Studies

Study Findings Implications
Antimicrobial Evaluation Dihydropyrimidine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .Potential development of new antibiotics.
Antiviral Activity Compounds demonstrated effective inhibition of HIV replication in vitro .A basis for new antiviral therapies targeting HIV.
Anti-inflammatory Research Certain derivatives inhibited neutrophil migration induced by inflammatory mediators .Possible treatment options for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets and pathways in the body. Pyrimidine derivatives, including this compound, are known to interact with nucleic acids and enzymes involved in DNA replication and repair . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Dihydropyrimidinone Cores

Compounds sharing the 1,6-dihydropyrimidin-6-one scaffold but differing in substituents include:

Compound Name/ID Substituents (R1, R2, R3) Molecular Weight Biological Activity/Notes References
Target Compound R1: Allyl; R2: Methyl; R3: 4-Ethylphenyl 357.45 (calc.) Unknown (structural inference) -
Hit15 () R1: 4-Isopropylphenylsulfonyl; R3: 3-Methoxyphenyl ~468.5 (calc.) 43% antiviral inhibition at 10 µM; anti-inflammatory (elastase/superoxide suppression)
M3 () R1: Phenyl; R3: 4-(4-Methylpiperazinylsulfonyl)phenyl ~501.5 (calc.) Antimicrobial (synthesis focus)
5.10 () R1: Methyl; R3: 2,4,6-Trichlorophenyl 379.66 Structural characterization only
5.15 () R1: Methyl; R3: 4-Phenoxyphenyl ~381.4 (calc.) Structural characterization only

Key Observations :

  • Substituent Impact: The allyl group (target compound) may enhance molecular flexibility or reactivity compared to rigid aromatic substituents (e.g., Hit15’s sulfonylphenyl). Sulfonyl groups (Hit15, M3) are associated with enhanced binding to charged protein pockets, as seen in Hit15’s antiviral activity .
  • Biological Activity: Hit15’s dual antiviral/anti-inflammatory action suggests that dihydropyrimidinone derivatives can target multiple pathways . The absence of sulfonyl or halogen groups in the target compound may limit its utility in contexts where these moieties are critical (e.g., enzyme inhibition).
Analogs with Heterocyclic Variations
  • Despite core differences, the shared thioacetamide linkage highlights the importance of sulfur in ligand-receptor interactions .
  • Triazinoindole Derivatives (): Compounds 23–27 replace the pyrimidinone with a triazinoindole core. These exhibit >95% purity but lack reported bioactivity, emphasizing the dihydropyrimidinone’s versatility in drug design .

Biological Activity

The compound 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide is a member of the thioacetamide class of compounds, which have garnered attention due to their potential biological activities. This article explores the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure suggests various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that thioacetamides exhibit significant antimicrobial properties. A study assessing various derivatives found that certain modifications in the structure enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thio group in this compound is hypothesized to play a crucial role in its mechanism against microbial pathogens, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties

In vitro studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar pyrimidine structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.8Inhibition of proliferation

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers, which are critical in inflammatory diseases. The thio group may enhance its interaction with inflammatory mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thioacetamide derivatives, including our compound of interest. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, This compound was tested against several cancer cell lines. The study revealed that it significantly inhibited tumor growth in vitro and showed potential for further development as a chemotherapeutic agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thio group may interact with enzyme active sites, inhibiting key metabolic processes in bacteria and cancer cells.
  • Induction of Apoptosis : It may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Modulation of Inflammatory Pathways : The compound could inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via alkylation of a thiopyrimidinone intermediate. A typical procedure involves reacting 6-methyl-2-thiopyrimidin-4-one with an equimolar amount of N-(4-ethylphenyl)-2-chloroacetamide under basic conditions. Sodium methylate (2.6–2.8-fold molar excess) is commonly used as a base to deprotonate the thiol group, facilitating nucleophilic substitution. The reaction is refluxed in ethanol for 30–60 minutes, followed by recrystallization from ethanol-dioxane mixtures to achieve yields of 60–85% .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?

  • Methodological Answer : Prepare a sample in deuterated dimethyl sulfoxide (DMSO-d6) and acquire 1H^1H NMR spectra at 300 MHz. Key spectral features include:

  • A broad singlet at δ 12.4–12.5 ppm (NH-3 proton of the dihydropyrimidinone ring).
  • A singlet at δ 10.0–10.1 ppm (amide NHCO proton).
  • Allyl group protons (CH2_2=CH–CH2_2) appearing as a multiplet at δ 5.8–6.0 ppm.
  • Aromatic protons (Ar-H) in the range of δ 6.9–7.8 ppm, depending on substitution patterns .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • Melting Point (mp) : Determine using a capillary tube apparatus. Reported mp ranges for analogous compounds are 224–248°C, with decomposition observed above 248°C .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to quantify purity. Adjust mobile phase (e.g., acetonitrile/water) to resolve impurities .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., 4-ethyl vs. 4-phenoxy) influence physicochemical properties and reactivity?

  • Methodological Answer : Compare derivatives synthesized via analogous routes:

  • Electron-donating groups (e.g., 4-ethylphenyl) increase solubility in polar solvents due to reduced steric hindrance.
  • Bulky substituents (e.g., 4-phenoxyphenyl) reduce yields (60% vs. 72% for smaller groups) due to steric effects during alkylation .
  • Use computational tools (e.g., DFT calculations) to correlate substituent electronic effects with tautomeric equilibria (e.g., keto-enol forms) in the pyrimidinone ring .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H NMR shifts) be resolved?

  • Methodological Answer :

  • Solvent Effects : DMSO-d6 stabilizes tautomeric forms, causing peak broadening. Compare spectra in CDCl3_3 to assess tautomerism.
  • Dynamic Exchange : Variable-temperature NMR can reveal exchange processes (e.g., NH proton exchange at δ 12.4 ppm) .
  • 2D NMR : Use 1H^1H-13C^13C HSQC/HMBC to assign ambiguous signals, such as overlapping aromatic protons .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7). Incubate cells with 10–100 μM compound for 48 hours and measure absorbance at 570 nm .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Optimize assay buffer (pH 7.4, 1 mM DTT) to maintain compound stability .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer :

  • Degradation Pathways : Conduct photolysis (UV light) and hydrolysis (pH 4–9) experiments. Monitor degradation products via LC-MS.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC50_{50}). Follow OECD Test Guidelines 202 or 203 .

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